molecular formula C14H14ClNO4 B4021051 4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid

4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid

Cat. No. B4021051
M. Wt: 295.72 g/mol
InChI Key: LHVGYZPFIBQOCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves complex reactions, such as the condensation of salicyl aldehyde with acetoacetic ester and methylamine, which has been documented in the literature. For instance, the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene were explored through such condensation reactions, establishing its structure via x-ray crystallography (Soldatenkov et al., 1996). Additionally, research on the transition metal-free one-pot cascade synthesis from biomass-derived levulinic acid underlines the importance of sustainable and efficient synthetic routes in the generation of complex tricyclic compounds (Organic & biomolecular chemistry, 2013).

Molecular Structure Analysis

The determination of molecular structures often employs techniques such as X-ray diffraction. For example, the crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate was elucidated, revealing its conformational properties (Magerramov et al., 2010).

Scientific Research Applications

Synthetic Methodologies and Molecular Structure

Research on related compounds has explored synthetic methodologies and the detailed molecular structure of complex organic molecules. For instance, the study by Soldatenkov et al. (1996) details the synthesis and x-ray crystallography of a substituted 8-oxa-10-azatricyclo compound, highlighting the process of condensation of salicyl aldehyde with acetoacetic ester and methylamine, which could be relevant for the synthesis of compounds with similar structural frameworks (Soldatenkov et al., 1996).

Supramolecular Assemblies

The study of supramolecular assemblies, such as those involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, reveals the potential for constructing complex molecular architectures through hydrogen bonding and other non-covalent interactions. This area of research, exemplified by the work of Arora and Pedireddi (2003), could offer insights into the design and synthesis of novel materials or molecular systems with unique properties (Arora & Pedireddi, 2003).

Photochemistry and Ring Transformations

The photochemical properties and ring transformations of related compounds have been a subject of study, as seen in the work of Brown (1964) on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids. Such studies contribute to the understanding of photochemical reactions and their implications for organic synthesis and molecular design (Brown, 1964).

Environmental and Green Chemistry Applications

Transition metal-free synthesis methods, as demonstrated by Jha et al. (2013), for the creation of tricyclic compounds from biomass-derived materials highlight the importance of environmentally benign approaches in chemical synthesis. This research underscores the potential for using renewable resources and less hazardous materials in the synthesis of complex organic molecules (Jha et al., 2013).

properties

IUPAC Name

4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-14-6-9(11(13(18)19)12(17)16(14)2)8-5-7(15)3-4-10(8)20-14/h3-5,9,11H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVGYZPFIBQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)C(=O)O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Reactant of Route 2
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Reactant of Route 3
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Reactant of Route 5
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Reactant of Route 6
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid

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